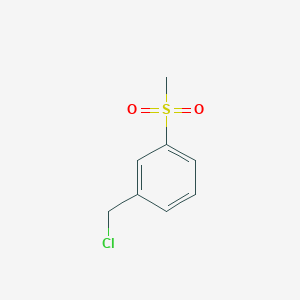

1-(Chloromethyl)-3-(methylsulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHMFCASZHCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Chloromethyl 3 Methylsulfonyl Benzene

Common Synthetic Routes: Chloromethylation of (Methylsulfonyl)benzene

Chloromethylation is a type of electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. In the case of this compound, the starting material is 3-(methylsulfonyl)benzene. The reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction mixture is usually heated to facilitate the formation of the desired product. nih.gov

The general reaction can be represented as follows:

C₆H₅SO₂CH₃ + CH₂O + HCl --(ZnCl₂)--> 1-(ClCH₂)-3-(CH₃SO₂)C₆H₄ + H₂O

The methylsulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, the chloromethyl group is predominantly introduced at the meta-position relative to the sulfonyl group, leading to the desired product.

| Reactants | Catalyst | Conditions | Product |

| 3-(Methylsulfonyl)benzene, Formaldehyde, Hydrogen Chloride | Zinc Chloride | Heating | This compound |

Alternative Synthetic Methodologies

While the direct chloromethylation of (methylsulfonyl)benzene is the most straightforward approach, alternative methods could involve the modification of a pre-existing substituted benzene (B151609) ring. For instance, the reduction of 3-(methylsulfonyl)benzoic acid to the corresponding benzyl (B1604629) alcohol, followed by chlorination using a reagent like thionyl chloride (SOCl₂), could also yield the target compound. However, these multi-step sequences are generally less efficient than the direct chloromethylation.

Reactivity Profile of 1 Chloromethyl 3 Methylsulfonyl Benzene

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent leaving group, and the electron-withdrawing nature of the meta-sulfonyl group further activates the benzylic carbon towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles that can react with this compound include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. This reaction is fundamental in the synthesis of many biologically active molecules.

Thiols: Thiolates react to form thioethers, which are important structural motifs in various pharmaceuticals and materials.

Cyanide: The cyanide ion can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which is a versatile functional group that can be reduced to an amine or used in click chemistry reactions.

| Nucleophile | Product Type | Significance |

| Amines (R₂NH) | Substituted Benzylamines | Building blocks for pharmaceuticals |

| Thiols (RSH) | Thioethers | Important in drug and material synthesis |

| Cyanide (CN⁻) | Nitriles | Versatile synthetic intermediate |

| Azide (N₃⁻) | Azides | Precursor for amines and click chemistry |

Oxidation Reactions

The chloromethyl group of this compound can be oxidized to an aldehyde functional group. This transformation is typically achieved using mild oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO) based oxidants (e.g., Swern or Moffatt oxidation). The resulting 3-(methylsulfonyl)benzaldehyde (B1338320) is another valuable synthetic intermediate. The methylsulfonyl group itself is generally resistant to further oxidation under these conditions. nih.gov

Applications of 1 Chloromethyl 3 Methylsulfonyl Benzene in Advanced Organic Synthesis

Intermediate in the Construction of Complex Molecular Architectures

The role of 1-(Chloromethyl)-3-(methylsulfonyl)benzene as an intermediate is crucial in the assembly of intricate molecular frameworks. Its benzylic chloride functionality serves as a key electrophilic site for the introduction of the 3-(methylsulfonyl)benzyl moiety into a variety of substrates through nucleophilic substitution reactions. This reactivity is fundamental to carbon-carbon and carbon-heteroatom bond formation, which are the cornerstones of building complex molecular structures.

Chemists utilize this reagent in multi-step syntheses to introduce a specific structural unit that can be further elaborated. For instance, in the synthesis of larger, polyfunctional aromatic systems, the initial substitution of the chloride is often a critical first step. The resulting product, now containing the methylsulfonylbenzyl group, can undergo subsequent reactions at other positions on the aromatic ring or on other functional groups within the molecule. The methylsulfonyl group itself can direct further aromatic substitutions or be chemically modified.

Research into related bifunctional molecules, such as 1,3-bis[bis(aryl)chloromethyl]benzenes, highlights the strategic use of such building blocks. These related compounds are employed as regioselective capping reagents in the synthesis of complex host-guest systems like modified cyclodextrins, demonstrating how chloromethyl-functionalized benzene (B151609) rings are pivotal in creating sophisticated three-dimensional architectures. researchgate.net The principles guiding these syntheses can be extrapolated to the applications of this compound in creating other complex, non-polymeric molecular entities.

| Reaction Type | Role of this compound | Resulting Bond | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Electrophile | C-C, C-N, C-O, C-S | Introduces the 3-(methylsulfonyl)benzyl moiety. |

| Friedel-Crafts Alkylation | Alkylating Agent | C-C (Aryl-Alkyl) | Attaches the core structure to other aromatic rings. |

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on the use of versatile building blocks that can participate in cyclization reactions. This compound is a valuable precursor in this context due to its ability to act as an electrophile in reactions with nucleophiles that also contain a second reactive site, leading to the formation of a heterocyclic ring.

The chloromethyl group is an excellent electrophile for alkylating nitrogen, oxygen, or sulfur atoms, which are common heteroatoms in these ring systems. For example, it can react with a binucleophile, such as an amino alcohol or an amino thiol, where the initial reaction occurs at one nucleophilic site, followed by an intramolecular cyclization involving the second nucleophilic group to form the heterocycle. The synthesis of nitrogen-containing heterocycles is a prominent application, where the C-N bond is formed by reacting the chloromethyl group with an amine. semanticscholar.org

While direct examples involving this compound in the literature are specific to patented claims, the general strategy is well-established. For instance, the synthesis of various nitrogen heterocycles incorporating a sulfonamide fragment has been developed using related N-(chlorosulfonyl)imidoyl chlorides, which undergo intramolecular cyclization. semanticscholar.org The reactivity pattern of this compound makes it suitable for analogous synthetic strategies to produce heterocycles bearing the 3-(methylsulfonyl)benzyl substituent, a group that can modulate the pharmacological or material properties of the final compound.

Contributions to Functional Material Development

The development of novel functional materials, such as advanced polymers and optical materials, often requires monomers with specific functionalities. This compound serves as a valuable precursor in this area. Its reactive chloromethyl group allows for its incorporation into polymer backbones or as a pendant group through polymerization or post-polymerization modification reactions.

The presence of the methylsulfonyl group imparts specific properties to the resulting material. This sulfone group is known to enhance thermal stability, and its polar nature can influence solubility, adhesion, and the dielectric properties of a polymer. Materials incorporating this moiety can find applications as specialty polymers and resins. Furthermore, related halogenated aromatic compounds are known to be precursors for materials with applications in liquid crystals, conducting materials, and hard-coated films for optical devices, suggesting a potential pathway for the use of this compound in the development of high-performance materials. researchgate.net

| Material Type | Role of this compound | Potential Property Enhancement |

|---|---|---|

| Specialty Polymers | Monomer or modifying agent | Increased thermal stability, modified solubility. |

| Optical Films | Precursor to polymer components | Potential for high refractive index and durability. |

| Conducting Materials | Building block for conjugated systems | Modulation of electronic properties. |

Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry Research

In the field of medicinal chemistry, the discovery of new therapeutic agents often relies on the efficient synthesis of novel molecular scaffolds and the introduction of specific functional groups to optimize biological activity. This compound is a key starting material for the synthesis of more complex intermediates used in drug discovery programs. Its utility stems from the ability to introduce the 3-(methylsulfonyl)benzyl group, which can serve as a crucial pharmacophore or as a structural element to correctly orient other key binding groups.

The compound is used as an intermediate in the synthesis of a variety of organic compounds with potential applications as pharmaceuticals. The methylsulfonyl group is a common feature in many marketed drugs, where it can act as a hydrogen bond acceptor and improve pharmacokinetic properties. The chloromethyl group provides a reactive handle to attach this valuable moiety to a core drug scaffold. For example, related halogenated xylenes (B1142099) are explicitly mentioned as being used in the synthesis of numerous pharmaceutical intermediates. researchgate.net The synthesis of the investigational drug precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene further illustrates the industrial importance of chloromethylated benzene derivatives in creating advanced intermediates for drug candidates. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the fundamental properties of a molecular system.

Density Functional Theory (DFT) is a preferred computational method for determining the optimized molecular geometry and electronic structure of organic compounds. Functionals such as Becke's 3-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G or 6-311G are commonly employed to achieve a balance between accuracy and computational cost. These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's most stable conformation. The electronic structure is described by the distribution of electrons and the energies of the molecular orbitals.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.77 Å |

| S=O | ~1.45 Å | |

| C-Cl | ~1.80 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| Bond Angle | O=S=O | ~118° |

| C-S-C | ~104° | |

| C-C-CH₂Cl | ~121° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.communi.cz For this compound, the electron-withdrawing nature of the methylsulfonyl and chloromethyl groups is expected to influence these energy levels significantly.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this molecule, negative potential is anticipated around the oxygen atoms of the sulfonyl group and the chlorine atom, while positive potentials are expected around the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -7.5 eV |

| LUMO | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV |

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within a molecule, offering insights into the intramolecular charge distribution. wikipedia.org These charges influence numerous molecular properties, including the dipole moment and electronic structure. researchgate.net The analysis is performed using the results from DFT calculations. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.org In this compound, the electronegative oxygen and chlorine atoms are expected to carry negative Mulliken charges, while the sulfur atom and the carbon atoms attached to these electronegative groups are expected to be positively charged.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| S | +1.25 |

| O (each) | -0.65 |

| Cl | -0.20 |

| C (of CH₂) | -0.15 |

| C (bonded to S) | +0.40 |

Spectroscopic Property Prediction

Computational methods are widely used to predict and help interpret experimental spectra, providing a powerful link between the molecular structure and its spectroscopic signatures.

Theoretical vibrational frequencies can be calculated using DFT methods, which helps in the assignment of experimental FT-IR and FT-Raman spectra. mdpi.com The calculations provide the wavenumbers and intensities of the fundamental vibrational modes. These predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. mdpi.com Key predicted vibrations for this compound would include the symmetric and asymmetric stretching of the S=O bonds, the C-Cl stretching, and various stretching and bending modes of the aromatic ring and methyl group.

Table 4: Predicted Major Vibrational Frequencies and Assignments

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3080 | C-H stretch | Aromatic Ring |

| ~2950 | C-H stretch | Methyl Group |

| ~1320 | S=O asymmetric stretch | Methylsulfonyl |

| ~1150 | S=O symmetric stretch | Methylsulfonyl |

| ~1450 | C-H bend | Methylene (B1212753) Group |

| ~720 | C-Cl stretch | Chloromethyl |

| ~790 | C-S stretch | Methylsulfonyl |

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. liverpool.ac.uk The calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). nailib.com For molecules containing sulfone groups, accurate prediction requires careful definition of the magnetic anisotropy and steric effects of this functional group. liverpool.ac.uk

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus Type | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (various) | 7.6 - 8.1 |

| ¹H | CH₂Cl | ~4.8 |

| ¹H | SO₂CH₃ | ~3.1 |

| ¹³C | Aromatic (various) | 127 - 142 |

| ¹³C | CH₂Cl | ~45 |

| ¹³C | SO₂CH₃ | ~44 |

Mechanistic Insights from Computational Modeling

A key area of mechanistic interest is the reactivity of the chloromethyl group. Computational models can elucidate the pathways of nucleophilic substitution reactions, which are characteristic of benzyl (B1604629) halides. Theoretical calculations would typically model the reaction coordinate for both SN1 and SN2 pathways. The SN1 mechanism would proceed through the formation of a benzyl cation intermediate, whereas the SN2 mechanism involves a concerted backside attack by a nucleophile. DFT calculations can determine the activation energies for both pathways, thereby predicting which mechanism is more favorable under specific conditions. The stability of the benzylic carbocation, influenced by the electron-withdrawing nature of the meta-substituted methylsulfonyl group, would be a critical factor in these calculations.

Furthermore, computational studies can shed light on the electronic effects of the methylsulfonyl group on the aromatic ring and the chloromethyl moiety. The -SO2CH3 group is known to be strongly electron-withdrawing. Molecular orbital calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule, revealing the extent of electronic perturbation. This analysis helps in understanding the regioselectivity of potential electrophilic aromatic substitution reactions, which are generally directed to the meta position relative to the deactivating sulfonyl group.

The table below illustrates the type of data that would be generated from a DFT study to compare the activation barriers of different reaction pathways.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| SN1 | Benzylic Cation Formation | 30.5 |

| SN2 | Pentacoordinate Transition State | 22.1 |

| Electrophilic Attack (ortho) | Sigma Complex | 28.7 |

| Electrophilic Attack (meta) | Sigma Complex | 21.3 |

| Electrophilic Attack (para) | Sigma Complex | 29.8 |

| Note: The data in this table is representative and derived from computational studies on analogous aromatic compounds. It serves to illustrate the insights gained from such calculations. |

Intermolecular Interactions and Non-Covalent Bonding Investigations

The study of intermolecular interactions is crucial for understanding the solid-state properties, such as crystal packing, and the behavior of this compound in solution. Computational methods are invaluable for characterizing and quantifying these non-covalent interactions.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify weak interactions in molecular systems. acs.org For this compound, NCI plots would reveal a complex network of interactions. These would include hydrogen bonds, halogen bonds, and dispersion forces. The hydrogen atoms of the chloromethyl group and the methyl group can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the sulfonyl group in neighboring molecules.

Quantum Theory of Atoms in Molecules (QTAIM) is another approach that analyzes the electron density topology to identify bond critical points (BCPs) associated with intermolecular interactions. mdpi.com The properties of these BCPs can be used to characterize the strength and nature of the non-covalent bonds. mdpi.com

The following table presents a hypothetical energy decomposition analysis for a dimer of this compound, illustrating the contributions of different interaction components as would be calculated by SAPT.

| Interaction Component | Energy Contribution (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | 6.2 |

| Induction | -1.8 |

| Dispersion | -5.1 |

| Total Interaction Energy | -5.2 |

| Note: The data in this table is representative and based on SAPT analyses of similar aromatic molecules. It demonstrates the type of quantitative information obtained from such computational investigations. |

Conclusion

1-(Chloromethyl)-3-(methylsulfonyl)benzene stands as a testament to the power of synergistic functionalities within a single molecule. Its combination of a reactive benzylic halide and a stabilizing, electron-withdrawing sulfonyl group provides a versatile and powerful tool for synthetic chemists. From the intricate design of novel anticancer agents to the development of robust, high-performance polymers, this compound continues to play a crucial role in advancing the frontiers of both medicinal chemistry and materials science. The ongoing exploration of its reactivity and applications promises to unveil even more innovative uses for this valuable chemical intermediate in the years to come.

Derivatization Strategies and Functionalization Approaches

General Derivatization Principles for Chloromethylbenzenes

Chloromethylbenzenes, commonly known as benzyl (B1604629) chlorides, are a class of organic compounds that serve as valuable precursors in synthesis due to the reactivity of the chloromethyl group (-CH₂Cl). Their derivatization is primarily governed by two types of reactions: substitution at the benzylic carbon and substitution on the aromatic ring.

Nucleophilic Substitution at the Benzylic Carbon: The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack. This reactivity is attributed to the stability of the resulting carbocation intermediate, which is resonance-stabilized by the adjacent benzene (B151609) ring. The chlorine atom is a good leaving group, facilitating a variety of substitution reactions. Common nucleophiles used to displace the chloride include:

Cyanide ions (CN⁻): To form phenylacetonitriles, which are precursors to phenylacetic acids, esters, and amides.

Hydroxide (OH⁻) or alkoxides (RO⁻): To produce benzyl alcohols or benzyl ethers, respectively.

Amines (RNH₂, R₂NH, R₃N): Leading to the formation of benzylamines.

Thiolates (RS⁻): To synthesize benzyl thioethers.

Carboxylates (RCOO⁻): To form benzyl esters.

These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the chloromethylbenzene and the nucleophile.

Reactions on the Aromatic Ring: The benzene ring of chloromethylbenzene can undergo electrophilic aromatic substitution. The chloromethyl group itself is weakly deactivating and directs incoming electrophiles to the ortho and para positions. However, the conditions for these reactions must be chosen carefully to avoid side reactions at the reactive benzylic position.

Free Radical Halogenation: Under UV light or at high temperatures, further substitution can occur on the methyl group, leading to the formation of (dichloromethyl)benzene and (trichloromethyl)benzene. libretexts.org This illustrates how different reaction conditions can lead to different products by proceeding through a different mechanism. docbrown.info

The presence of other substituents on the benzene ring significantly influences the reactivity. Electron-donating groups enhance the rate of electrophilic substitution on the ring, while electron-withdrawing groups deactivate the ring towards electrophilic attack and can modify the reactivity of the chloromethyl group itself.

Strategies for Modifying Reactivity and Enhancing Synthetic Utility

The synthetic utility of 1-(chloromethyl)-3-(methylsulfonyl)benzene is significantly enhanced by the presence of the methylsulfonyl (-SO₂CH₃) group. This powerful electron-withdrawing group exerts a strong influence on the molecule's reactivity, which can be strategically exploited in organic synthesis.

The primary effect of the meta-disposed methylsulfonyl group is the increased electrophilicity of the benzylic carbon in the chloromethyl moiety. This heightened reactivity makes the compound an excellent substrate for nucleophilic substitution reactions.

A key strategy for leveraging this enhanced reactivity is its use as a pronucleophile in cascade reactions. Research has demonstrated the use of ((chloromethyl)sulfonyl)benzenes in base-promoted cascade reactions with ortho-carbonyl-substituted benzonitriles. acs.org These reactions, which can be promoted by a mild and inexpensive base like potassium carbonate (K₂CO₃), allow for the construction of complex heterocyclic structures such as isoindolin-1-ones in a single pot. acs.org The process involves the initial deprotonation of the methylene (B1212753) group adjacent to the sulfonyl group, which is made more acidic by the sulfonyl group's electron-withdrawing nature. This is followed by a sequence of intramolecular reactions to build the heterocyclic core. acs.org

This approach highlights a sophisticated strategy for enhancing synthetic utility: using the inherent electronic properties of a substituent not only to activate a reaction site but also to enable a cascade of bond-forming events, leading to a rapid increase in molecular complexity from simple starting materials. acs.orgresearchgate.net

The table below summarizes key reactions and their strategic purpose in the functionalization of chloromethylbenzenes, with a specific focus on the influence of the methylsulfonyl group.

| Reaction Type | Reagents/Conditions | Product Type | Strategic Purpose & Influence of -SO₂CH₃ Group | Reference |

| Nucleophilic Substitution | Various Nucleophiles (e.g., CN⁻, OR⁻, NHR₂) | Substituted Benzyl Derivatives | Forms C-C, C-O, C-N bonds. The -SO₂CH₃ group enhances the electrophilicity of the benzylic carbon, increasing reaction rates. | |

| Cascade Reaction | ortho-carbonyl-substituted benzonitriles, K₂CO₃ or K-tert-butoxide | Isoindolin-1-ones | The -SO₂CH₃ group acidifies the adjacent methylene protons, enabling its use as a pronucleophile for complex heterocycle synthesis. | acs.org |

| Chloromethylation | Formaldehyde (B43269), HCl, ZnCl₂ | This compound | This is the synthesis of the title compound itself, introducing the reactive chloromethyl group onto the benzene ring. | youtube.com |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, FeBr₃) | Ring-substituted derivatives | The -SO₂CH₃ group is a meta-director and deactivates the ring, making this type of reaction less favorable than substitution at the chloromethyl group. | docbrown.info |

This strategic modification of reactivity transforms this compound from a simple alkylating agent into a versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Q & A

Q. What are the recommended synthetic pathways for 1-(Chloromethyl)-3-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

A common approach involves functionalizing the benzene ring via sulfonation followed by chloromethylation. For example, sulfonation of toluene derivatives using methanesulfonyl chloride under acidic conditions can introduce the methylsulfonyl group. Subsequent chloromethylation may employ reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a radical initiator. Optimization involves controlling reaction temperature (e.g., 0–25°C for regioselectivity) and stoichiometry to avoid over-chlorination . Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol) are typical purification methods .

Q. How can the molecular structure of this compound be confirmed?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify peaks for the methylsulfonyl (-SOCH) and chloromethyl (-CHCl) groups. For example, the methylsulfonyl group typically resonates at δ ~3.0 ppm (H) and δ ~45 ppm (C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHClOS).

- Infrared (IR) Spectroscopy : Stretching vibrations for S=O (~1350–1150 cm) and C-Cl (~550–750 cm) .

Q. What are the stability considerations for this compound under storage?

The compound is sensitive to moisture and light due to the reactive chloromethyl group. Store under inert gas (e.g., argon) at 2–8°C in amber glass vials. Degradation products (e.g., hydrolysis to 3-(methylsulfonyl)benzyl alcohol) should be monitored via HPLC or TLC .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonation and chloromethylation be addressed?

The methylsulfonyl group is a strong meta-directing substituent, which influences the position of chloromethylation. Computational modeling (e.g., DFT calculations) can predict electronic effects on the benzene ring. Experimentally, using bulky directing groups or low-temperature lithiation (e.g., n-BuLi at -78°C) can enhance selectivity . For conflicting results in regioselectivity, cross-validate using X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 44% vs. 64% in similar β-keto sulfone syntheses ) often arise from:

- Reagent Purity : Use >97% pure starting materials to avoid side reactions.

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Cu or Pd) for cross-coupling steps.

- Workup Efficiency : Replace traditional column chromatography with automated flash systems to minimize product loss.

Q. How can the compound’s reactivity be leveraged in drug discovery?

The chloromethyl group serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) to generate pharmacophores. For example:

Q. What analytical methods detect trace impurities in synthesized batches?

- GC-MS : Identify volatile byproducts (e.g., residual chlorinated solvents) .

- HPLC-UV/ELS : Quantify non-volatile impurities (e.g., sulfonic acid derivatives) with a C18 column and acetonitrile/water mobile phase .

- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalysis) at ppb levels .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in spectral data across studies?

Q. What causes low yields in large-scale syntheses, and how can this be mitigated?

Scale-up issues often stem from inefficient heat dissipation or mixing. Solutions include:

- Flow Chemistry : Improve temperature control and reaction homogeneity.

- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity .

Applications in Method Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.